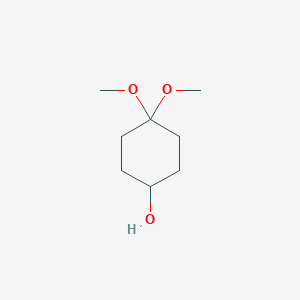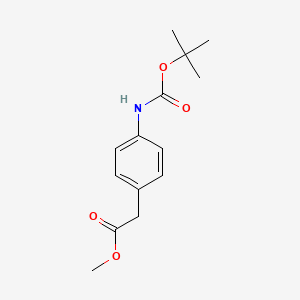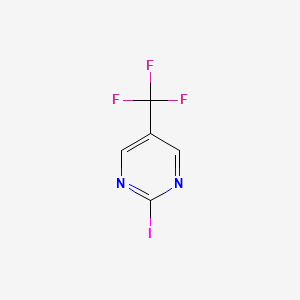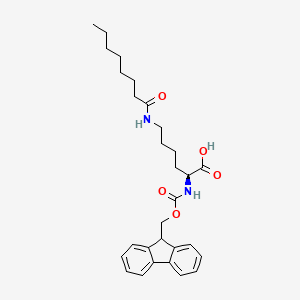
Fmoc-l-lys(octanoyl)-oh
描述
Fmoc-l-lys(octanoyl)-oh: is a derivative of lysine, an essential amino acid, modified with an octanoyl group and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its ability to protect the amino group of lysine, allowing for selective reactions at other functional groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-lys(octanoyl)-oh typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Acylation: The protected lysine is then acylated with octanoyl chloride to introduce the octanoyl group. This reaction is usually carried out in an organic solvent like dichloromethane (DCM) with a base such as triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. Solid-phase peptide synthesis (SPPS) is often used in industrial settings to streamline the process.
化学反应分析
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of lysine.
Acylation: The free amino group can undergo further acylation reactions with various acyl chlorides to introduce different acyl groups.
Substitution: The octanoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (dimethylformamide).
Acylation: Octanoyl chloride in DCM with TEA.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Deprotection: Lysine derivatives with a free amino group.
Acylation: Lysine derivatives with various acyl groups.
Substitution: Lysine derivatives with substituted functional groups.
科学研究应用
Chemistry: Fmoc-l-lys(octanoyl)-oh is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its ability to protect the amino group allows for selective reactions, making it a valuable tool in synthetic chemistry.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based probes for imaging and diagnostic purposes.
Medicine: This compound is used in the development of peptide-based therapeutics. Its derivatives are explored for their potential as drug delivery systems and as active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including tissue engineering and drug delivery .
作用机制
The mechanism of action of Fmoc-l-lys(octanoyl)-oh involves its ability to protect the amino group of lysine, allowing for selective reactions at other functional groups. The Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further chemical reactions. The octanoyl group provides hydrophobicity, influencing the compound’s interactions with other molecules and its self-assembly properties .
相似化合物的比较
Fmoc-l-lys(biotin)-oh: A lysine derivative with a biotin group, used for biotinylation in biochemical assays.
Fmoc-l-lys(fluorescein)-oh: A lysine derivative with a fluorescein group, used as a fluorescent probe in imaging studies.
Fmoc-l-lys(dansyl)-oh: A lysine derivative with a dansyl group, used as a fluorescent probe in biochemical assays.
Uniqueness: Fmoc-l-lys(octanoyl)-oh is unique due to the presence of the octanoyl group, which imparts hydrophobicity and influences its self-assembly properties. This makes it particularly useful in the synthesis of peptide-based materials and in studies involving hydrophobic interactions .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(octanoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O5/c1-2-3-4-5-6-18-27(32)30-19-12-11-17-26(28(33)34)31-29(35)36-20-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,2-6,11-12,17-20H2,1H3,(H,30,32)(H,31,35)(H,33,34)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIXUEOOUDTVJN-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


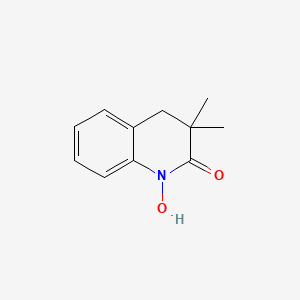
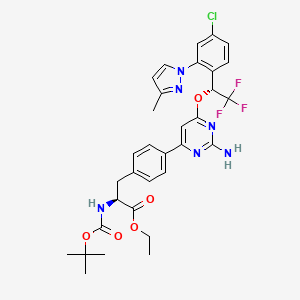
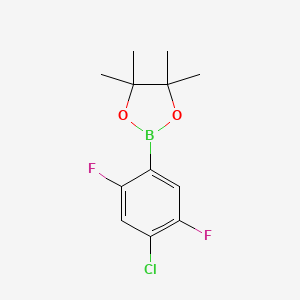
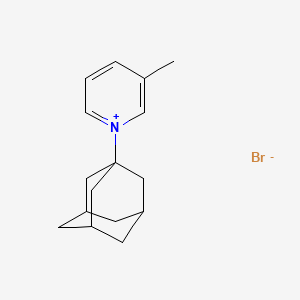
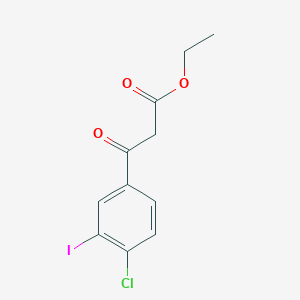
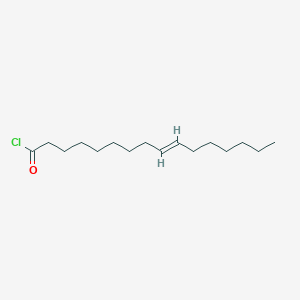
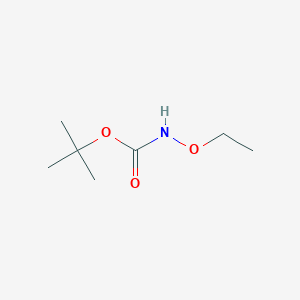
![Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B3082502.png)
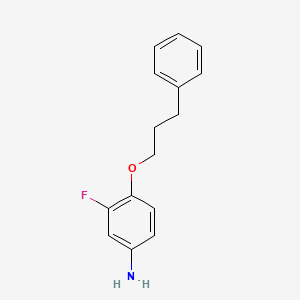
![1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3082518.png)
![[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3082536.png)
